2-cyano-N-(2-hydroxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
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Overview
Description
2-cyano-N-(2-hydroxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-hydroxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide can be achieved through a multi-step process involving the following key steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Functionalization of the Phenyl Rings: The hydroxy, methoxy, and pentoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-hydroxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and pentoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-hydroxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide: Lacks the pentoxy group, which may affect its solubility and reactivity.
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(4-pentoxyphenyl)prop-2-enamide: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
2-cyano-N-(2-hydroxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is unique due to the presence of both methoxy and pentoxy groups on the phenyl ring, which may confer distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-7-12-28-20-11-10-16(14-21(20)27-2)13-17(15-23)22(26)24-18-8-5-6-9-19(18)25/h5-6,8-11,13-14,25H,3-4,7,12H2,1-2H3,(H,24,26)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBSAYRCXCAQDB-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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